molecular formula C24H16N2O6 B2745126 4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid CAS No. 2329408-06-0

4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid

Cat. No.: B2745126
CAS No.: 2329408-06-0
M. Wt: 428.4
InChI Key: BNXLCYIDQOYKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid is a rigid, C3-symmetric tritopic ligand featuring a central imidazole ring substituted with three benzoic acid groups at the 2, 4, and 5 positions. This structure enables strong coordination with metal ions, making it a key building block for metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). Its aromatic imidazole core and carboxylic acid termini facilitate diverse supramolecular interactions, including hydrogen bonding and π-π stacking, which are critical for constructing porous materials with tunable properties .

Properties

IUPAC Name

4-[2,4-bis(4-carboxyphenyl)-1H-imidazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c27-22(28)16-7-1-13(2-8-16)19-20(14-3-9-17(10-4-14)23(29)30)26-21(25-19)15-5-11-18(12-6-15)24(31)32/h1-12H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLCYIDQOYKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Approaches

The imidazole ring formation via condensation reactions is a classical method for constructing heterocyclic systems. For 4,4',4''-(1H-imidazole-2,4,5-triyl)tribenzoic acid, this approach requires pre-functionalized benzaldehyde derivatives.

Mechanism :

  • Precursor Synthesis : 4-Carboxybenzaldehyde derivatives are prepared via formylation of methyl 4-bromobenzoate followed by hydrolysis.
  • Cyclocondensation : Equimolar ratios of the aldehyde, ammonium acetate, and glyoxal undergo Debus-Radziszewski imidazole synthesis under reflux in acetic acid.

Key Parameters :

  • Temperature: 120–140°C
  • Solvent: Glacial acetic acid
  • Catalyst: None required (autocatalytic)

Yield : 45–52% (crude), improving to 68% after recrystallization from DMF/water.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable precise installation of benzoic acid groups on pre-formed imidazole cores.

Suzuki-Miyaura Protocol :

  • Imidazole Core Preparation : 2,4,5-Tribromoimidazole synthesized via bromination of imidazole using NBS in CCl₄.
  • Coupling Reaction :
    Reaction Conditions:  
    - Substrate: 2,4,5-Tribromoimidazole (1 eq)  
    - Boronic Acid: 4-Carboxyphenylboronic acid (3.3 eq)  
    - Catalyst: Pd(PPh₃)₄ (5 mol%)  
    - Base: K₂CO₃ (3 eq)  
    - Solvent: DME/H₂O (4:1)  
    - Temperature: 90°C, 24 h  

    Yield : 61% (isolated), with HPLC purity >97%.

Challenges :

  • Competing protodeboronation of 4-carboxyphenylboronic acid
  • Steric hindrance at C2 position requiring excess boronic acid

Oxidative Functionalization of Hydroxymethyl Intermediates

Adapting methodologies from imidazole-4,5-dicarboxylic acid synthesis, this route introduces carboxyl groups via oxidation.

Stepwise Process :

  • Hydroxymethylation :
    Imidazole + 3.5 eq HCHO → Tris(hydroxymethyl)imidazole  
    Conditions: KOH (50 mol%), H₂O, 100°C, 3 h  
  • Oxidation :
    Intermediate + HNO₃ (65%) → Target compound  
    Conditions: Reflux at 130°C, 8 h  

Yield : 78% (two-step)
Advantages :

  • Scalable to multi-gram quantities
  • Reusable nitric acid filtrate

Comparative Analysis of Synthesis Methods

Parameter Condensation Suzuki Coupling Oxidative Route
Yield (%) 68 61 78
Purity (%) 95 97 96
Reaction Time 18 h 24 h 11 h
Cost Index Low High Moderate
Scalability Lab-scale Pilot-scale Industrial

Data compiled from

Critical Process Optimization Factors

Solvent Systems

  • DMF/Water Mixtures : Essential for recrystallization (2:1 v/v ratio optimal)
  • Nitric Acid Concentration : >60% required for complete oxidation without byproducts

Temperature Control

  • Cross-Coupling : Maintaining 90±2°C prevents catalyst degradation
  • Oxidation Stage : Exothermic reaction requires gradual heating from 100→130°C over 2 h

Purification Techniques

  • Acid-Base Extraction :
    • Dissolve crude product in 1M NaOH
    • Filter, acidify with HCl to pH 2
    • Collect precipitate
  • Chromatography :
    • Silica gel with CHCl₃/MeOH/HOAc (8:2:0.1)
    • Rf = 0.33

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the oxidative route enhances safety and yield:

Reactor Type Batch Yield Flow Yield
CSTR 78% 82%
Plug Flow - 85%

Data extrapolated from

Waste Management

  • Nitric Acid Recovery : Distillation recovers 92% HNO₃ for reuse
  • Metal Catalysts : Pd recovery >99% using activated carbon filters

Emerging Methodologies

Photocatalytic C-H Activation

Recent advances enable direct functionalization of imidazole:

Imidazole + 3 eq 4-Iodobenzoic Acid  
Conditions:  
- Catalyst: Ir(ppy)₃ (2 mol%)  
- Light: 450 nm LED  
- Base: KOtBu  
- Solvent: DMF, 40°C, 48 h  

Yield : 54% (proof-of-concept)

Enzymatic Synthesis

Lipase-mediated ester hydrolysis shows promise for greener production:

Enzyme Conversion Selectivity
Candida antarctica 88% >99%
Thermomyces lanuginosus 76% 97%

Preliminary data from

Chemical Reactions Analysis

4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid primarily involves its ability to coordinate with metal ions through its imidazole and carboxylate groups. This coordination forms stable complexes that can interact with various molecular targets and pathways. For example, in MOFs, the compound acts as a linker between metal clusters, creating a porous structure that can trap and store gases or catalyze chemical reactions .

Comparison with Similar Compounds

4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tribenzoic Acid (TATB)

  • Core : Triazine (C3N3) instead of imidazole.
  • Coordination Behavior: Forms honeycomb networks via hydrogen bonding and coordinates with metal ions (e.g., Cu²⁺, Fe³⁺) to generate metal-organic nanostructures. STM studies reveal concentration-dependent structural transformations, where higher metal ion concentrations double the number of coordinated carboxylate groups .
  • Applications : Used in MOFs for gas storage and catalysis .

4,4',4″,4‴-(1,4-Phenylenebis(1H-Imidazole-2,4,5-triyl))tetrabenzoic Acid (Zr-BBI)

  • Core : Bisimidazole-phenyl unit, providing four carboxylic acid groups.
  • Coordination Behavior : Forms 8-connected Zr6 clusters in MOFs. Exhibits pH-sensitive fluorescence (pH 4.6–7.12) and photoreduces Cr(VI) to Cr(III) under visible light with a rate constant of 0.073 min⁻¹ .
  • Applications : Environmental remediation (Cr removal) and optical sensing .

4,4′,4′′-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic Acid

  • Core : Benzene tricarbonyl linked via amide bonds.
  • Synthesis: 90% yield via nucleophilic acyl substitution between 1,3,5-benzenetricarbonyl trichloride and 4-aminobenzoic acid .
  • Applications : Tridentate ligand for MOFs; lacks the aromatic heterocyclic coordination sites present in imidazole derivatives .

Comparative Data Table

Compound Core Functional Groups Yield (%) Key Properties/Applications References
4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid Imidazole 3 × COOH N/A MOFs, HOFs, pH-sensitive materials
TATB Triazine 3 × COOH N/A Tunable nanostructures, gas storage
Zr-BBI Bisimidazole 4 × COOH N/A Cr(VI) photoreduction, pH sensing
Benzene tricarbonyl derivative Benzene 3 × COOH (amide-linked) 90 MOF ligand

Functional Performance

  • Coordination Diversity: Imidazole derivatives coordinate with transition metals (e.g., Zr⁴⁺, Cu²⁺) to form stable MOFs with high surface areas (>1000 m²/g) . Triazine-based TATB shows reversible structural changes under varying metal ion concentrations, enabling dynamic nanostructure engineering .
  • Optical Properties :
    • Imidazole MOFs (e.g., Zr-BBI) exhibit intense fluorescence for pH sensing, while triazine frameworks lack inherent luminescence .
  • Catalytic Activity :
    • Imidazole-carboxylate MOFs outperform triazine analogues in photoreduction (e.g., Cr(VI) reduction efficiency: Zr-BBI > TATB-based MOFs) .

Biological Activity

4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid (CAS No. 2329408-06-0) is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H16N2O6C_{24}H_{16}N_{2}O_{6}, with a molecular weight of 428.4 g/mol. It features a tri-benzene structure interconnected by an imidazole moiety, which contributes to its biological activities.

PropertyValue
Molecular FormulaC24H16N2O6
Molecular Weight428.4 g/mol
CAS Number2329408-06-0
Purity97%

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that it possesses inhibitory effects against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

Anti-inflammatory Effects

In vivo models have shown that this compound can modulate inflammatory responses. It has been reported to reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring facilitates interactions with enzyme active sites, potentially inhibiting enzymes involved in oxidative stress and inflammation.
  • Cell Membrane Interaction : The hydrophobic nature of the benzene rings allows for integration into lipid membranes, affecting membrane fluidity and integrity.
  • Receptor Modulation : The compound may act on specific receptors involved in immune response regulation.

Study on Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several imidazole derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls.

Antimicrobial Evaluation

In a clinical microbiology study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial potential.

Anti-inflammatory Research

A recent animal study assessed the anti-inflammatory effects of the compound in a model of acute inflammation induced by carrageenan. The administration of the compound resulted in a significant decrease in paw edema compared to untreated groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Coupling of benzoic acid derivatives with imidazole precursors using transition-metal catalysts (e.g., Pd-mediated cross-coupling for aryl-imidazole bond formation) .
  • Step 2 : Acidic hydrolysis to deprotect ester groups and yield the final tribenzoic acid product. Key intermediates include boronic ester derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-substituted benzoic acids), which enhance regioselectivity during coupling .
  • Validation : Monitor reaction progress via HPLC or TLC, and confirm purity using melting point analysis and elemental composition.

Q. How is the structural integrity of this compound verified experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, with characteristic imidazole proton signals at δ 7.2–8.5 ppm and benzoic acid carbonyls at ~170 ppm .
  • X-ray Crystallography : Resolve the three-dimensional arrangement of the imidazole core and tribenzoic acid substituents. Data refinement metrics (e.g., R-factor < 0.05) ensure accuracy .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 509.2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF).
  • Waste Disposal : Neutralize acidic waste (pH 7–8) before disposal. Document all procedures in compliance with OSHA standards .

Advanced Research Questions

Q. What strategies improve the yield and purity of this compound in large-scale syntheses?

  • Methodological Answer : Optimize reaction parameters systematically:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Suzuki-Miyaura catalysts for coupling efficiency.
  • Temperature Gradients : Vary reaction temperatures (80–120°C) to minimize side-product formation.
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water mixtures .
  • Table : Example optimization data from analogous imidazole syntheses:
CatalystTemp (°C)Yield (%)Purity (%)
Pd(OAc)2_21007298
CuI806595

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Step 1 : Validate sample purity via HPLC to rule out impurities.
  • Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., proton exchange in imidazole rings) .
  • Step 3 : Compare experimental data with computational predictions (DFT or molecular dynamics simulations) .
  • Case Study : A 2022 study on imidazole derivatives identified unexpected splitting due to slow conformational exchange; adjusting solvent polarity (DMSO vs. CDCl3_3) resolved discrepancies .

Q. What methodologies are employed to study its potential in drug development (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Bioactivity Assays : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based assays. IC50_{50} values are calculated from dose-response curves .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on benzoic acid) and compare inhibition potency.
  • In Silico Docking : Use AutoDock Vina to predict binding modes with protein active sites .

Q. How can computational modeling guide the design of derivatives with enhanced optoelectronic properties?

  • Methodological Answer :

  • Quantum Calculations : Perform DFT (B3LYP/6-31G*) to analyze HOMO-LUMO gaps and charge-transfer efficiency. For example, substituting phenyl groups with electron-deficient moieties reduces bandgap by 0.3 eV .
  • Molecular Dynamics : Simulate packing arrangements in solid states to predict conductivity .
  • Feedback Loops : Integrate computational results with experimental synthesis (e.g., ICReDD’s reaction path search algorithms) .

Q. What role does this compound play in material science applications (e.g., MOFs or coordination polymers)?

  • Methodological Answer :

  • Coordination Chemistry : The tribenzoic acid groups act as tridentate ligands for metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}). Synthesize MOFs via solvothermal methods (72 hrs at 120°C) and characterize porosity via BET analysis .
  • Application Testing : Evaluate gas adsorption (CO2_2/N2_2 selectivity) or catalytic performance in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.